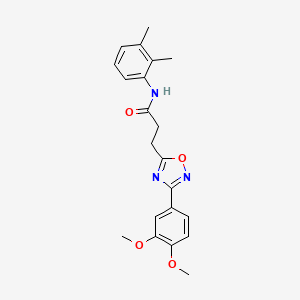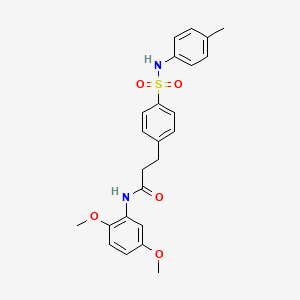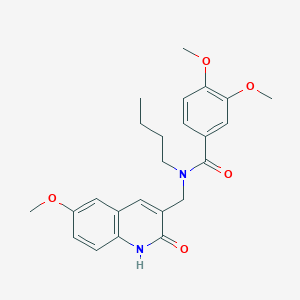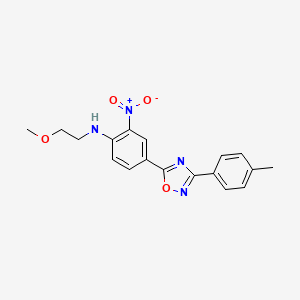![molecular formula C15H14N4O B7708385 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1234891-72-5](/img/structure/B7708385.png)
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, also known as MPIP, is a synthetic compound that has gained attention for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development. In
Mechanism of Action
The exact mechanism of action of 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes, including PDE4, which can lead to the inhibition of cancer cell growth and the promotion of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and PDE4 activity, this compound has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. Additionally, this compound has shown promise in various areas of research, including cancer treatment and drug development. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, this compound may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of this compound-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, the development of new synthesis methods for this compound may allow for the production of more potent and selective compounds.
Synthesis Methods
The synthesis method for 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves the reaction of 2-bromo-3-methylpyridine with imidazo[1,2-a]pyridine-3-carboxamide in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization.
Scientific Research Applications
2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has shown potential as a therapeutic agent in cancer treatment. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in drug development. In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was found to be a potent inhibitor of the enzyme PDE4, which is involved in various physiological processes and has been targeted for drug development.
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-14(19-9-5-3-7-13(19)18-11)15(20)17-10-12-6-2-4-8-16-12/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLTCGXPIWFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)

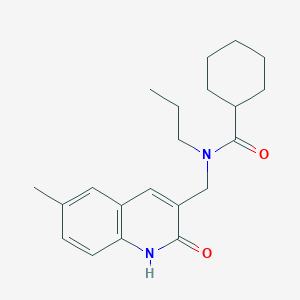
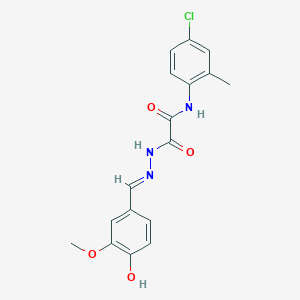
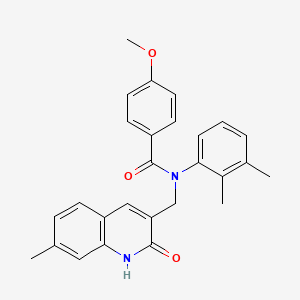
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
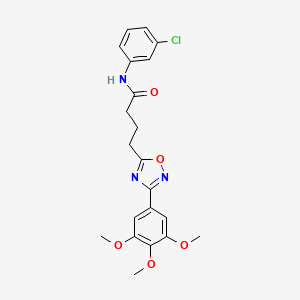
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)
